N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O6/c1-37-23-11-6-10-22(18-23)32(29(34)21-16-24(38-2)19-25(17-21)39-3)14-7-15-33-30(35)26-12-4-8-20-9-5-13-27(28(20)26)31(33)36/h4-6,8-13,16-19H,7,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJPNTHOODTIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethoxybenzoic acid with 3-methoxyaniline to form an amide intermediate. This intermediate is then subjected to cyclization reactions to form the benzoisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted analogs, each with distinct chemical and biological properties .
Scientific Research Applications
Synthesis of Derivatives
The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide involves several steps that can yield various derivatives with enhanced properties. A notable study synthesized a series of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives, demonstrating that the introduction of different substituents can significantly affect their biological activity .
Key Steps in Synthesis
- Starting Materials : The synthesis typically begins with 1,8-naphthalic anhydride and appropriate amines.
- Reactions : Refluxing the reactants in suitable solvents like DMF (dimethylformamide) facilitates the formation of the desired amide bonds.
- Characterization : The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm structure and purity.
Antifungal Activity
Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance, certain synthesized derivatives showed high fungicidal activity against pathogens like Alternaria solani and Fusarium graminearum at concentrations as low as 125 mg/L . This highlights the potential application of these compounds in agricultural settings for crop protection.
Anticancer Properties
In addition to antifungal activity, some derivatives have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of these compounds and their biological activity has been a focal point of research. Modifications to the benzamide moiety or the introduction of methoxy groups have been shown to enhance bioactivity significantly. For example, the presence of methoxy groups at specific positions has been correlated with increased potency against cancer cell lines .
Case Study 1: Synthesis and Bioactivity Evaluation
A comprehensive study synthesized a series of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives and evaluated their bioactivity against various fungal strains. The results indicated that structural modifications led to a marked increase in antifungal efficacy compared to unmodified compounds .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on assessing the anticancer potential of selected derivatives against human cancer cell lines. The study utilized assays to measure cell viability and apoptosis induction, revealing that certain derivatives effectively inhibited tumor growth in vitro .
Mechanism of Action
The mechanism of action of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide involves its interaction with molecular targets such as DNA and proteins. The benzoisoquinoline core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can bind to specific proteins, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxybenzamide
- N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(3-methoxyphenyl)benzamide
Uniqueness
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide stands out due to its unique combination of functional groups and structural features. The presence of both methoxy and benzoisoquinoline moieties enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Chemical Structure
The compound's IUPAC name reflects its intricate structure:
- Chemical Formula : C₃₁H₃₃N₃O₄
- Molecular Weight : 503.62 g/mol
The structure includes multiple aromatic rings and functional groups that influence its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes in biological systems. These interactions can modulate the activity of various pathways, leading to a range of biological effects. The presence of methoxy groups and the dioxoisoquinoline moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Anticancer Activity
Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structural features can inhibit cell proliferation in various cancer cell lines. The compound under study may follow a similar mechanism:
- Cell Lines Tested : HeLa, HEK-293T
- Assay Method : MTT cytotoxicity assay
- Findings : Compounds with isoquinoline structures showed promising results as potential anticancer agents .
Neuropharmacological Effects
Some derivatives have been shown to affect neurotransmitter systems, particularly those involving dopamine receptors. The structure of this compound suggests it may act as a modulator of dopamine D3 receptors:
- Receptor Modulation : Potential antagonist or partial agonist activity at D3 receptors.
- Implications : This could position the compound as a candidate for treating disorders related to dopaminergic dysfunction .
Case Studies and Research Findings
- Study on Isoquinoline Derivatives :
- Dopamine Receptor Interaction :
Data Table of Biological Activities
| Activity Type | Assay Method | Cell Line Tested | Result |
|---|---|---|---|
| Anticancer | MTT Cytotoxicity Assay | HeLa | Significant inhibition observed |
| Neuropharmacology | Receptor Binding Assay | CHO-K1 | Selective D3 receptor modulation |
| Enzyme Inhibition | Enzyme Activity Assay | Various | Potent inhibition noted |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology :
- Stepwise coupling : Use a three-step approach: (1) synthesize the benzo[de]isoquinoline core via condensation of naphthalic anhydride derivatives with propylamine (e.g., using trifluoromethanesulfonate intermediates as described for analogous systems ). (2) Introduce the 3,5-dimethoxybenzamide moiety via amide coupling (EDC/HOBt or DCC catalysis). (3) Perform N-arylation with 3-methoxyphenyl groups under Ullmann or Buchwald-Hartwig conditions .
- Optimization : Use high-boiling polar aprotic solvents (DMF, DMSO) for improved solubility. Catalytic systems like Pd(OAc)₂ with Xantphos enhance cross-coupling efficiency. Monitor intermediates via LC-MS to identify yield-limiting steps .
Q. How should researchers characterize the crystalline structure of this compound?
- Analytical Workflow :
- X-ray crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Resolve the structure at 100 K using a synchrotron source (e.g., Rigaku XtaLAB Synergy-S). Refinement with SHELXL yields R-factors <0.04 .
- Complementary techniques : Validate with H/C NMR (DMSO-d₆, 500 MHz) and FT-IR (amide I/II bands at 1650–1550 cm⁻¹). Compare experimental data with DFT-calculated spectra (B3LYP/6-31G*) to confirm stereoelectronic properties .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data for this compound?
- Contradiction Analysis :
- Case study : If DFT predicts preferential nucleophilic attack at the 1,3-dioxo site but experiments show regioselectivity at the methoxyphenyl group:
- Re-evaluate solvent effects : Use COSMO-RS simulations to model solvation impacts on transition states.
- Experimental validation : Perform kinetic isotope effect (KIE) studies or in-situ IR monitoring to track intermediate formation .
- Data reconciliation : Apply multivariate statistical analysis (e.g., PCA) to correlate electronic parameters (Hammett σ) with observed regioselectivity .
Q. How can palladium-catalyzed reductive cyclization modify the benzo[de]isoquinoline moiety?
- Advanced Synthesis :
- Reductive cyclization : Use Pd(PPh₃)₄ with formic acid as a CO surrogate to annulate nitroarene precursors into the heterocyclic core. Optimize ligand-to-metal ratios (1:1.2) and temperature (80–100°C) to suppress β-hydride elimination .
- Functionalization : Post-cyclization, introduce substituents via Suzuki-Miyaura coupling (e.g., aryl boronic acids) to diversify the scaffold. Monitor regioselectivity using F NMR if fluorinated probes are employed .
Q. What are the best practices for analyzing conflicting spectral data (e.g., H NMR splitting vs. X-ray torsional angles)?
- Data Resolution Framework :
- Dynamic effects : Use variable-temperature NMR (−50°C to +50°C) to detect conformational exchange broadening. Compare with solid-state NMR to isolate crystal-packing influences .
- Quantum crystallography : Apply Hirshfeld atom refinement (HAR) to X-ray data, resolving H-atom positions with sub-ångström accuracy. Cross-validate with neutron diffraction where feasible .
Methodological Notes
- Safety protocols : Always conduct amide couplings under inert atmosphere (N₂/Ar) to prevent hydrolysis. Use explosion-proof reactors for high-temperature Pd-catalyzed reactions .
- Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
